molecular formula C12H17FO2 B1448421 2-(3-Fluoroadamantan-1-yl)acetic acid CAS No. 1795526-38-3

2-(3-Fluoroadamantan-1-yl)acetic acid

Cat. No.: B1448421
CAS No.: 1795526-38-3
M. Wt: 212.26 g/mol
InChI Key: DIAVLAZPPBNYKZ-UHFFFAOYSA-N
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Description

2-(3-Fluoroadamantan-1-yl)acetic acid is a derivative of adamantane, a compound known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoroadamantan-1-yl)acetic acid typically involves the fluorination of adamantane derivatives followed by the introduction of the acetic acid group. One common method includes the reaction of 3-fluoroadamantane with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoroadamantan-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Fluoroadamantan-1-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound’s properties make it useful in the development of advanced materials and polymers.

Comparison with Similar Compounds

2-(3-Fluoroadamantan-1-yl)acetic acid can be compared with other adamantane derivatives such as:

    1-Adamantanecarboxylic acid: Lacks the fluorine atom, resulting in different chemical properties.

    3-Fluoroadamantane: Does not have the acetic acid group, limiting its applications in certain fields.

    2-(1-Adamantyl)acetic acid: Similar structure but without the fluorine atom, affecting its reactivity and interactions.

The presence of both the fluorine atom and the acetic acid group in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

2-(3-fluoro-1-adamantyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVLAZPPBNYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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